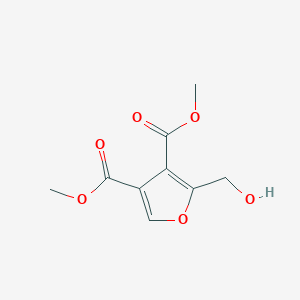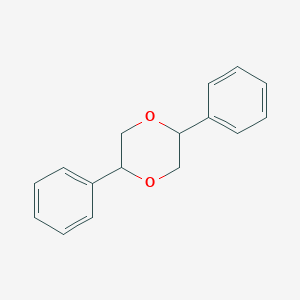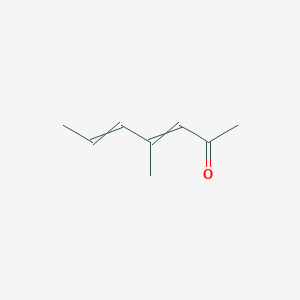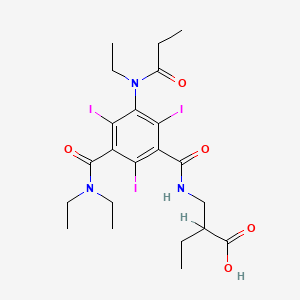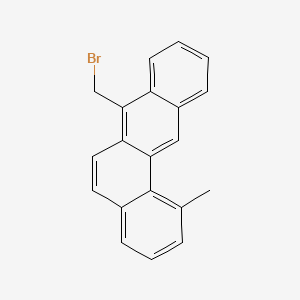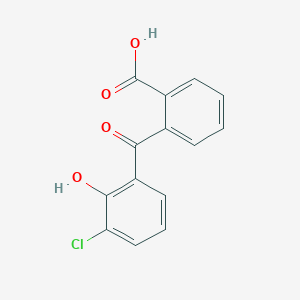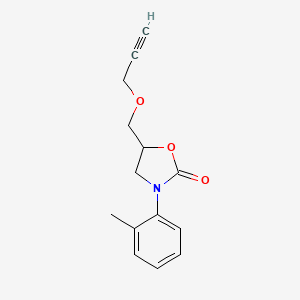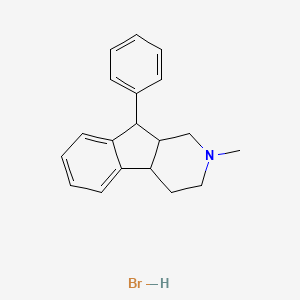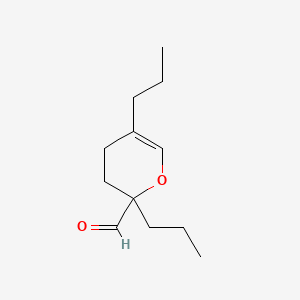
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-carbaldehyde is an organic compound with the molecular formula C12H20O2 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2,5-dipropyl-2H-pyran-2-carbaldehyde can be achieved through several methods. One common approach involves the hydrogenation of pyran derivatives. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyran derivatives
科学的研究の応用
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and resins
作用機序
The mechanism of action of 3,4-Dihydro-2,5-dipropyl-2H-pyran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may also modulate enzyme activity and affect cellular signaling pathways .
類似化合物との比較
Similar Compounds
3,4-Dihydro-2,5-dimethyl-2H-pyran-2-carbaldehyde: A similar compound with methyl groups instead of propyl groups.
3,4-Dihydro-2H-pyran-2-carbaldehyde: A simpler derivative with no additional substituents on the pyran ring
Uniqueness
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
特性
CAS番号 |
33731-62-3 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
2,5-dipropyl-3,4-dihydropyran-2-carbaldehyde |
InChI |
InChI=1S/C12H20O2/c1-3-5-11-6-8-12(10-13,7-4-2)14-9-11/h9-10H,3-8H2,1-2H3 |
InChIキー |
UDVDQPMLLBOKKZ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=COC(CC1)(CCC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



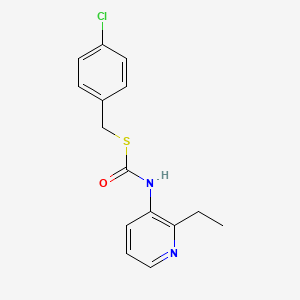
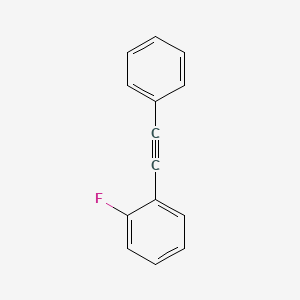
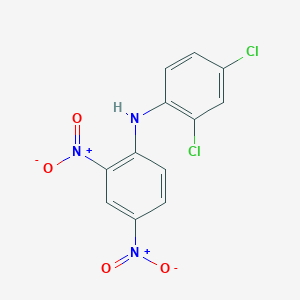
![(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14693555.png)
